molecular formula C10H16N2O4S B1141856 Biotin sulfoxide CAS No. 10406-89-0

Biotin sulfoxide

Cat. No.: B1141856
CAS No.: 10406-89-0
M. Wt: 260.31 g/mol
InChI Key: KCSKCIQYNAOBNQ-YBSFLMRUSA-N
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Description

D-Biotin-d-sulfoxide , is a derivative of biotin. It arises when biotin is exposed to specific oxidizing agents, including ultraviolet light in the presence of oxygen . Biotin itself is a water-soluble B-vitamin (vitamin B7) essential for various metabolic processes.

Mechanism of Action

Target of Action

Biotin sulfoxide is a derivative of biotin, a water-soluble B-complex vitamin . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Mode of Action

It is known that biotin, the parent compound, is a coenzyme for carboxylase enzymes, playing a crucial role in metabolic reactions . It is likely that this compound interacts with these enzymes in a similar manner, although the presence of the sulfoxide group may alter its binding affinity or enzymatic activity.

Biochemical Pathways

Biotin participates in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . As a derivative of biotin, this compound is likely to affect these same pathways.

Result of Action

Biotin is known to play important roles in a variety of critical metabolic reactions in the cell, and is essential for normal human health, growth, and development .

Action Environment

The action of this compound is likely to be influenced by environmental factors. For instance, the availability of biotin in the environment can affect the growth and gene expression of certain bacteria . Similarly, the action of this compound may be influenced by its concentration in the environment, as well as other factors such as pH, temperature, and the presence of other metabolites.

Preparation Methods

Synthetic Routes:: The synthesis of biotin sulfoxide involves the oxidation of biotin

Reaction Conditions:: The oxidation of biotin to form this compound typically occurs under mild conditions. Researchers have used various oxidants, such as hydrogen peroxide (H₂O₂) or ozone (O₃), to achieve this transformation.

Industrial Production:: this compound is not produced industrially on a large scale. Its significance lies more in research and biological contexts.

Chemical Reactions Analysis

Types of Reactions:: Biotin sulfoxide primarily undergoes oxidation reactions. These reactions involve the conversion of a sulfur atom in biotin to a sulfoxide group (S=O). Other reactions, such as reduction or substitution, are less common for this compound.

Common Reagents and Conditions::

    Oxidants: Hydrogen peroxide (H₂O₂), ozone (O₃), or other mild oxidizing agents.

    Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.

Major Products:: The major product of the oxidation process is this compound itself, where the sulfur atom in biotin is oxidized to a sulfoxide group.

Scientific Research Applications

Biotin sulfoxide finds applications in various scientific fields:

    Biochemistry: Studying biotin metabolism and its role in enzyme function.

    Medicine: Investigating its potential therapeutic effects, although it is less explored than biotin.

    Industry: Limited industrial applications due to its research-oriented nature.

Comparison with Similar Compounds

While biotin sulfoxide is unique due to its sulfoxide group, it shares similarities with other biotin derivatives. Notable compounds include biotin itself (D-biotin) and biotin sulfone (oxidized further to a sulfone group, S=O₂).

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKCIQYNAOBNQ-YBSFLMRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908774
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3376-83-8, 10406-89-0
Record name Biotin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Biotin-d-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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